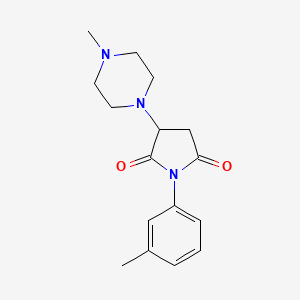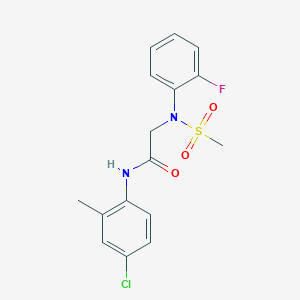
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrrolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
作用機序
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate dopamine receptors, specifically the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a partial agonist at the D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility and rigidity. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the release of dopamine in the striatum and increase the release of dopamine in the prefrontal cortex. In addition, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate other neurotransmitter systems, including the serotonin and glutamate systems.
実験室実験の利点と制限
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have a long half-life, making it useful for studying long-term effects. However, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several limitations, including its potential for toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is the development of new analogs of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with improved pharmacological properties, including increased selectivity and decreased toxicity. Another direction is the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of neurological disorders, such as Parkinson's disease and schizophrenia. In addition, the use of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block for the synthesis of new materials could lead to the development of new materials with unique properties.
合成法
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been synthesized through various methods, including a one-pot synthesis method and a reductive amination method. The one-pot synthesis method involves the reaction of 3-methylbenzaldehyde, 4-methylpiperazine, and succinic anhydride in the presence of a catalyst. The reductive amination method involves the reaction of 3-methylbenzaldehyde and 4-methylpiperazine in the presence of a reducing agent and a catalyst. Both methods have been successful in synthesizing 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with high yields.
科学的研究の応用
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuropharmacology, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a tool to study dopamine receptor function and its role in addiction and other neurological disorders. In material science, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-4-3-5-13(10-12)19-15(20)11-14(16(19)21)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNTUMGBDXHIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)

![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)


![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)
![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
